molecular formula C20H18FN3O3S B2460932 (E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide CAS No. 519034-32-3

(E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2460932
CAS No.: 519034-32-3
M. Wt: 399.44
InChI Key: MCRLBRNXCDKTPQ-GZTJUZNOSA-N
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Description

(E)-1-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
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Scientific Research Applications

Central Nervous System (CNS) Drug Development

Functional chemical groups such as furan, thiazole, and piperidine rings are crucial in the synthesis of compounds with potential CNS activity. These heterocycles, which contain heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), form a significant class of organic compounds used in CNS drug development. The presence of these groups in a compound's structure can influence its pharmacological properties, ranging from depressant to stimulant effects. The study by Saganuwan (2017) highlights the importance of such functional groups in synthesizing novel CNS acting drugs, suggesting that compounds with these structural features could be explored for their CNS effects (Saganuwan, 2017).

Drug Design and Medicinal Chemistry

Furan and thiazole derivatives play a significant role in medicinal chemistry, serving as structural units in bioactive molecules. These moieties are integral to the design and synthesis of compounds with various therapeutic applications. For instance, the review by Ostrowski (2022) emphasizes the importance of furan and thiazole substituents in the medicinal chemistry of nucleobases, nucleosides, and their analogues, underscoring their contribution to antiviral, antitumor, and antimycobacterial activities. This review suggests that the compound , with its furan and thiazole groups, could have potential applications in the development of therapeutics targeting a range of diseases (Ostrowski, 2022).

Amyloid Imaging in Alzheimer's Disease

The compound's structure, featuring a thiazole moiety, might find relevance in the field of amyloid imaging, particularly in Alzheimer's disease research. Compounds with a thiazole group have been studied for their ability to bind to amyloid plaques in the brain, which is a hallmark of Alzheimer's disease. Nordberg's research on the development of amyloid imaging ligands, such as thiazole derivatives, highlights the potential of such compounds in enhancing our understanding of Alzheimer's pathology and in the early detection of the disease (Nordberg, 2007).

Properties

IUPAC Name

1-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-14-3-1-12(2-4-14)16-6-5-15(27-16)11-17-19(26)23-20(28-17)24-9-7-13(8-10-24)18(22)25/h1-6,11,13H,7-10H2,(H2,22,25)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRLBRNXCDKTPQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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